![molecular formula C18H20 B14355246 2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane CAS No. 94123-06-5](/img/structure/B14355246.png)
2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the functionalization of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthetic routes. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated bicyclic structures.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids, palladium catalysts, and strong bases. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxygenated bicyclic derivatives, reduced bicyclic compounds, and various substituted bicyclic structures.
科学的研究の応用
2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved in its action include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups.
2-Azabicyclo[2.2.1]heptanes: These compounds contain a nitrogen atom in the bicyclic framework, leading to different chemical properties and applications.
Bicyclo[2.1.1]hexanes: These compounds have a smaller bicyclic structure and are used in different contexts.
Uniqueness
2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[221]heptane is unique due to its combination of a phenylethynyl group and a prop-2-en-1-yl group attached to the bicyclic framework
特性
CAS番号 |
94123-06-5 |
|---|---|
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC名 |
2-(2-phenylethynyl)-3-prop-2-enylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C18H20/c1-2-6-17-15-10-11-16(13-15)18(17)12-9-14-7-4-3-5-8-14/h2-5,7-8,15-18H,1,6,10-11,13H2 |
InChIキー |
XSCRAAUJAOXIJH-UHFFFAOYSA-N |
正規SMILES |
C=CCC1C2CCC(C2)C1C#CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


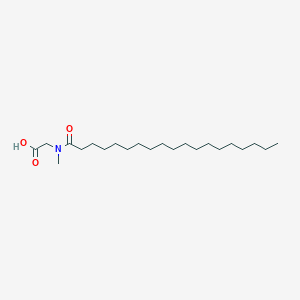
![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
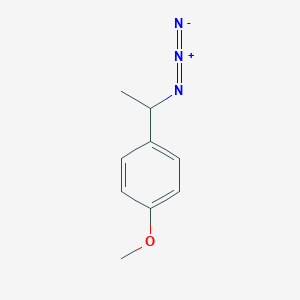
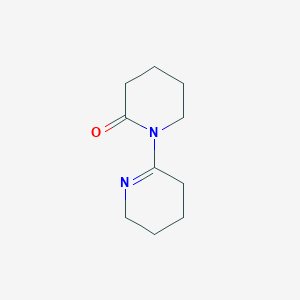
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)
![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
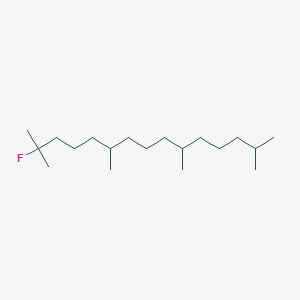
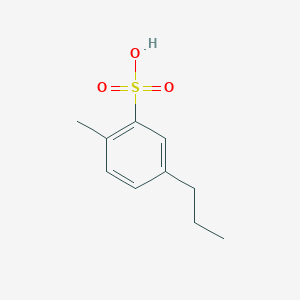
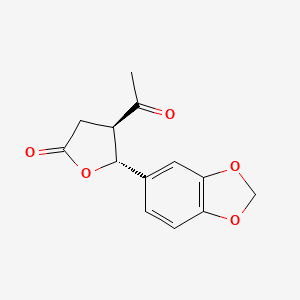
![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
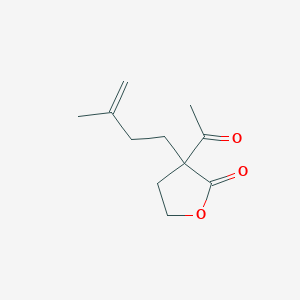
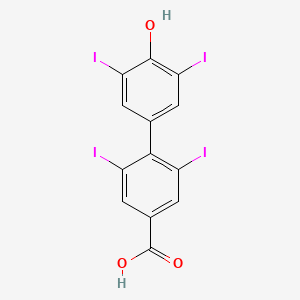
![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)
